molecular formula C4H2Br2N2OS B8731102 2,4-Dibromothiazole-5-carboxamide

2,4-Dibromothiazole-5-carboxamide

Cat. No.: B8731102
M. Wt: 285.95 g/mol
InChI Key: MHPNIDVISPFOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromothiazole-5-carboxamide (CAS 1239506-44-5) is a high-value brominated thiazole derivative with significant potential in medicinal chemistry and drug discovery research. This compound features a molecular formula of C4H2Br2N2OS and a molecular weight of 285.94 g/mol . Its structure, characterized by bromine atoms at the 2 and 4 positions of the thiazole ring, makes it a versatile and reactive intermediate for synthesizing more complex bioactive molecules . Thiazole carboxamide derivatives have demonstrated remarkable biological activities in scientific studies. They serve as key precursors in the development of potent antimicrobial agents, with research showing that similar 2-bromo-4-methylthiazole-5-carboxamide derivatives exhibit significant growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria . Furthermore, thiazole-carboxamide scaffolds have shown exceptional antioxidant properties in DPPH free radical scavenging assays, with some derivatives outperforming the standard control Trolox by a significant margin, indicating their potential in oxidative stress research . This compound is an essential building block for researchers in pharmaceutical chemistry, particularly for the synthesis of novel molecules targeting infectious diseases and conditions related to oxidative stress. All supplied this compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C4H2Br2N2OS

Molecular Weight

285.95 g/mol

IUPAC Name

2,4-dibromo-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)10-4(6)8-2/h(H2,7,9)

InChI Key

MHPNIDVISPFOJI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Br)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Thiazole Derivatives

The structural similarity of 2,4-Dibromothiazole-5-carboxamide to other brominated thiazoles is highlighted by substituent positions and functional groups. Key analogs include:

Compound Name Substituents Similarity Score Key Differences/Properties
2,4-Dibromothiazole-5-carbaldehyde Br (2,4), CHO (5) 0.85 Aldehyde group increases electrophilicity but reduces stability compared to carboxamide .
2,4-Dibromothiazole-5-methanol Br (2,4), CH2OH (5) 0.84 Hydroxymethyl group enhances solubility but reduces metabolic stability .
2-Bromothiazole-5-carboxylic acid Br (2), COOH (5) 0.83 Carboxylic acid group introduces pH-dependent solubility and acidity (pKa ~2.5) .
Methyl 5-bromothiazole-2-carboxylate Br (5), COOCH3 (2) 0.91 Positional isomerism (Br at 5 vs. 2,4) alters electronic distribution and reactivity .

Key Insights :

  • The carboxamide group improves binding to biological targets (e.g., enzymes) via hydrogen bonding compared to aldehydes or esters .

Functional Group Variants

Carboxamide vs. Carbamate Derivatives

Thiazole carbamates (e.g., thiazol-5-ylmethyl carbamates) differ in functional group stability and bioactivity:

  • Carboxamides : Greater metabolic stability and stronger hydrogen-bonding interactions, making them preferable for direct target engagement .
Carboxylic Acid Derivatives

2-Bromothiazole-5-carboxylic acid (similarity 0.83) exhibits pH-dependent solubility and ionizability, which may limit cell membrane permeability compared to the neutral carboxamide .

Heterocyclic Analogs

Thiadiazole Derivatives

Compounds like 2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide () replace the thiazole sulfur with an additional nitrogen atom.

Imidazole Derivatives

Imidazole-4(5)-carboxamide () features two nitrogen atoms in the ring, enhancing basicity and metal-coordination capabilities. This contrasts with the thiazole’s sulfur atom, which contributes to π-stacking interactions .

Q & A

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

  • Methodology : Grow single crystals via slow evaporation (MeOH/EtOAc) and collect high-resolution X-ray data (λ = 0.71073 Å). Compare experimental bond lengths/angles with DFT-optimized tautomers. For dynamic equilibria, use VT-NMR (−40°C to 80°C) to monitor proton shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.